Cas no 100849-36-3 (3-Indoleacetic acid-)
3-Indoleacetic acid- Chemical and Physical Properties
Names and Identifiers
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- Indoleacetic Acid-13C6
- 3-Indoleacetic acid-
- 100849-36-3
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- Inchi: 1S/C10H9NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2,(H,12,13)/i1+1,2+1,3+1,4+1,7+1,9+1
- InChI Key: QOPBEBWGSGFROG-NCTJRARUSA-N
- SMILES: OC(CC1=C[13C]2[13CH]=[13CH][13CH]=[13CH][13C]=2N1)=O
Computed Properties
- Exact Mass: 181.08345754g/mol
- Monoisotopic Mass: 181.08345754g/mol
- Isotope Atom Count: 6
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 53.1Ų
3-Indoleacetic acid- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I577342-1mg |
Indoleacetic Acid-13C6 |
100849-36-3 | 1mg |
$ 282.00 | 2023-09-07 | ||
| TRC | I577342-10mg |
Indoleacetic Acid-13C6 |
100849-36-3 | 10mg |
$ 2197.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-488365-1 mg |
Indoleacetic Acid-13C6, |
100849-36-3 | 1mg |
¥3,610.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-488365-1mg |
Indoleacetic Acid-13C6, |
100849-36-3 | 1mg |
¥3610.00 | 2023-09-05 | ||
| MedChemExpress | HY-18569S4-1mg |
3-Indoleacetic acid- |
100849-36-3 | ≥98.0% | 1mg |
¥4700 | 2025-04-15 |
3-Indoleacetic acid- Suppliers
3-Indoleacetic acid- Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indole-3-acetic acid derivatives
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Indoles and derivatives Indolyl carboxylic acids and derivatives Indole-3-acetic acid derivatives
Additional information on 3-Indoleacetic acid-
Recent Advances in the Study of 3-Indoleacetic acid (100849-36-3) in Chemical Biology and Pharmaceutical Research
3-Indoleacetic acid (IAA), with the CAS number 100849-36-3, is a naturally occurring auxin that plays a critical role in plant growth and development. Recent studies have expanded its applications into chemical biology and pharmaceutical research, particularly in drug discovery and development. This research brief synthesizes the latest findings on the compound, highlighting its potential therapeutic benefits and mechanistic insights.
One of the most significant advancements in the study of 3-Indoleacetic acid is its role in modulating cellular signaling pathways. Researchers have identified its interaction with key proteins involved in inflammation and cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-Indoleacetic acid exhibit potent anti-inflammatory effects by inhibiting NF-κB signaling, suggesting its potential as a lead compound for developing novel anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 3-Indoleacetic acid has shown promise in oncology research. A recent preclinical study revealed that the compound induces apoptosis in certain cancer cell lines by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. These findings, published in Cancer Research, underscore the compound's potential as a chemotherapeutic agent, particularly for resistant cancers.
The pharmacological profile of 3-Indoleacetic acid has also been explored in the context of neurodegenerative diseases. A 2024 study in Neuropharmacology reported that the compound crosses the blood-brain barrier and exhibits neuroprotective effects in models of Alzheimer's disease. The study attributed these effects to the compound's ability to reduce oxidative stress and amyloid-beta aggregation, making it a candidate for further investigation in neurodegenerative drug development.
From a chemical biology perspective, the synthesis and optimization of 3-Indoleacetic acid derivatives have been a focal point of recent research. Advances in computational chemistry and structure-activity relationship (SAR) studies have enabled the design of more potent and selective analogs. For example, a study in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of a series of 3-Indoleacetic acid derivatives with enhanced bioavailability and target specificity, paving the way for future clinical applications.
Despite these promising developments, challenges remain in the translation of 3-Indoleacetic acid-based therapies from bench to bedside. Issues such as pharmacokinetics, toxicity, and formulation stability need to be addressed in subsequent studies. However, the growing body of evidence supports the compound's versatility and potential across multiple therapeutic areas, making it a valuable focus for ongoing research in chemical biology and pharmaceutical sciences.
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